8-Bromo-2-(trifluoromethyl)quinoline (CAS 176722-63-7) is a highly specialized, bifunctional heterocyclic building block widely procured for advanced pharmaceutical and materials synthesis. It features a highly reactive bromine atom at the 8-position, which serves as an ideal anchor for regioselective cross-coupling and lithium-halogen exchange, alongside a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position. This specific substitution pattern fundamentally alters the electronic landscape of the quinoline core, simultaneously increasing lipophilicity, enhancing metabolic stability in downstream drug candidates, and drastically reducing the basicity of the quinoline nitrogen [1]. For industrial buyers and synthetic chemists, this compound represents a premium precursor that bypasses the need for complex, multi-step C-H functionalization, offering a direct, scalable route to complex 8-substituted-2-(trifluoromethyl)quinoline architectures used in antimalarials, kinase inhibitors, and advanced optoelectronic ligands .
Substituting 8-Bromo-2-(trifluoromethyl)quinoline with simpler analogs severely compromises synthetic efficiency and downstream performance. Procuring 8-bromoquinoline (lacking the 2-CF3 group) results in a significantly more basic quinoline nitrogen, which can competitively coordinate with and poison palladium or nickel catalysts during cross-coupling reactions, while also failing to provide the metabolic stability required for modern pharmaceutical leads [1]. Conversely, using 2-(trifluoromethyl)quinoline requires harsh, low-yield, and poorly regioselective C-H activation protocols to functionalize the 8-position, increasing manufacturing costs and generating complex impurity profiles [2]. Furthermore, substituting with the 8-chloro analog introduces a much stronger carbon-halogen bond that resists mild oxidative addition, forcing chemists to use elevated temperatures and expensive, highly specialized phosphine ligands that erode process economics [1].
The introduction of the strongly electron-withdrawing 2-trifluoromethyl group drastically reduces the basicity of the quinoline nitrogen compared to standard quinoline derivatives. While 8-bromoquinoline exhibits a conjugate acid pKa of approximately 2.33, the 2-CF3 analog suppresses this value to < 1.0 [1]. This profound reduction in basicity prevents the quinoline nitrogen from acting as a competing ligand during transition-metal-catalyzed cross-coupling at the 8-position, ensuring the catalyst remains active .
| Evidence Dimension | Conjugate Acid pKa |
| Target Compound Data | < 1.0 (calculated/inferred) |
| Comparator Or Baseline | 2.33 (8-Bromoquinoline) |
| Quantified Difference | > 1.3 pKa unit reduction |
| Conditions | Aqueous thermodynamic baseline |
Ensures higher turnover numbers in Pd-catalyzed cross-coupling by preventing the substrate from poisoning the metal catalyst.
For functionalization at the 8-position, the choice of halogen is critical for process scalability. 8-Bromo-2-(trifluoromethyl)quinoline undergoes rapid lithium-halogen exchange with n-butyllithium at -78 °C (often within 30 minutes) and readily participates in Suzuki or Buchwald-Hartwig couplings at mild temperatures (60-80 °C). In contrast, the 8-chloro comparator possesses a significantly higher bond dissociation energy (~330 kJ/mol vs ~280 kJ/mol for C-Br), which typically requires forcing conditions (>100 °C) and specialized, expensive ligands like BrettPhos or RuPhos to achieve comparable conversion[1].
| Evidence Dimension | C-X Bond Dissociation Energy / Reactivity |
| Target Compound Data | ~280 kJ/mol (C-Br), allows -78 °C lithiation |
| Comparator Or Baseline | ~330 kJ/mol (C-Cl), requires forcing conditions |
| Quantified Difference | ~50 kJ/mol weaker bond |
| Conditions | Standard organometallic functionalization (e.g., n-BuLi or Pd(0)) |
Allows for mild reaction conditions that preserve sensitive functional groups and reduce the need for expensive, proprietary ligands in industrial synthesis.
The 2-trifluoromethyl group is a privileged motif in medicinal chemistry for increasing the lipophilicity of drug candidates. 8-Bromo-2-(trifluoromethyl)quinoline possesses an estimated XLogP3 of ~3.5, representing a full log unit increase over the baseline 8-bromoquinoline (XLogP3 = 2.5) [1]. This enhanced lipophilicity not only improves the compound's solubility in non-polar reaction solvents like toluene and hexanes during large-scale synthesis but also directly translates to improved membrane permeability and metabolic resistance in the final synthesized active pharmaceutical ingredients (APIs).
| Evidence Dimension | Partition Coefficient (XLogP3) |
| Target Compound Data | ~3.5 |
| Comparator Or Baseline | 2.5 (8-Bromoquinoline) |
| Quantified Difference | +1.0 LogP units |
| Conditions | In silico partition coefficient modeling |
Improves organic solvent solubility during manufacturing and provides a superior pharmacokinetic baseline for pharmaceutical derivatives.
The compound is heavily utilized as a starting material for 8-aminoquinoline antimalarials. The 2-CF3 group provides essential metabolic stability against cytochrome P450 degradation, while the 8-bromo handle allows for the straightforward installation of various amine side chains via Buchwald-Hartwig amination[1].
By functionalizing the 8-position with phosphine or additional nitrogen-containing groups, this compound serves as a precursor for structurally rigid, strongly electron-withdrawing bidentate ligands. The CF3 group tunes the electronic properties of the metal center, optimizing it for challenging transformations like reductive eliminations .
In materials science, the compound is procured to synthesize fluorinated quinoline ligands for iridium or platinum complexes. The 8-position allows for extended conjugation or surface anchoring, while the 2-CF3 group blue-shifts the emission spectrum and increases the sublimation volatility of the final OLED dopants .